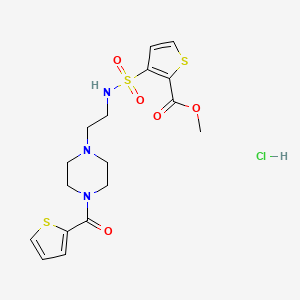

methyl 3-(N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate hydrochloride

Description

Methyl 3-(N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate hydrochloride is a synthetic organic compound featuring a bis-thiophene scaffold with a piperazine linker, sulfamoyl group, and ester functionalities. Its molecular architecture includes:

- Thiophene rings: Two substituted thiophenes, one bearing a methyl carboxylate (C=O) group and the other a sulfamoyl (NHSO₂) moiety.

- Piperazine core: A six-membered diamine ring connected via a carbonyl group to one thiophene and via an ethylsulfamoyl bridge to the other.

- Hydrochloride salt: Enhances solubility and stability for pharmacological applications.

Propriétés

IUPAC Name |

methyl 3-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethylsulfamoyl]thiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S3.ClH/c1-25-17(22)15-14(4-12-27-15)28(23,24)18-5-6-19-7-9-20(10-8-19)16(21)13-3-2-11-26-13;/h2-4,11-12,18H,5-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZWZWFJCQSQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate hydrochloride typically involves multiple steps, including the formation of the thiophene ring, sulfonamide linkage, and esterification. Common synthetic routes may include:

Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Sulfonamide Linkage:

Esterification: The esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide and ester functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Methyl 3-(N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Piperazine Backbones

Compound A : Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride ()

- Structure : Single thiophene ring with a piperazine directly attached at the 5-position and a methyl ester at the 2-position.

- Key Differences : Lacks the sulfamoyl group and second thiophene ring present in the target compound.

- Implications : Simplified structure may improve synthetic accessibility but reduce binding affinity due to fewer functional groups .

Compound B : N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride ()

- Structure : Thiophene-2-carboxamide linked to a phenethyl-piperazine sulfonyl group.

- Key Differences : Replaces the target’s carboxylate ester with a carboxamide and incorporates a phenethyl group on piperazine.

- Implications : The sulfonyl group and aromatic phenethyl substituent may enhance CNS penetration but introduce steric hindrance .

Compound C : N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride ()

- Structure : Piperazine core modified with an isopropylthio-phenyl acetyl group and thiophene carboxamide.

Functional Group Analogues

Compound D : Sodium Thiophene-2-carboxylate ()

- Structure : Simple thiophene-2-carboxylate salt.

- Key Differences : Lacks piperazine and sulfamoyl groups.

- Implications : Serves as a precursor for synthesizing complex thiophene derivatives but lacks pharmacological activity on its own .

Compound E : N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structure : Thiophene carboxamide with a nitro-substituted phenyl group.

- Key Differences : Nitro group introduces electron-withdrawing effects, contrasting with the target’s electron-rich piperazine-sulfamoyl system.

- Implications: Demonstrates antibacterial and genotoxic activities, suggesting the target’s sulfamoyl group could modulate similar pathways .

Physicochemical and Pharmacological Comparison

Research Findings and Implications

Synthetic Complexity : The target compound’s bis-thiophene and sulfamoyl groups necessitate multi-step synthesis, contrasting with simpler analogues like Compound A .

Binding Affinity: The dual thiophene system may enhance π-π stacking interactions with biological targets compared to mono-thiophene derivatives .

Solubility Challenges : The hydrochloride salt improves aqueous solubility relative to neutral analogues (e.g., Compound E), but steric bulk from the piperazine linker could limit membrane permeability .

Therapeutic Potential: Structural similarities to piperazine-based antipsychotics (e.g., aripiprazole) and sulfonamide antibiotics suggest dual mechanisms of action, though in vitro validation is needed .

Activité Biologique

Methyl 3-(N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate hydrochloride is a complex thiophene-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It contains a thiophene ring, a piperazine moiety, and a sulfamoyl group, which are critical for its biological interactions.

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. In studies involving various thiophene compounds, it was observed that they can significantly inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures have shown up to 63% inhibition of mast cell degranulation and a 57% inhibition of the enzyme 5-lipoxygenase (5-LOX) at concentrations around 100 µg/mL .

Table 1: Summary of Anti-inflammatory Activities of Thiophene Derivatives

| Compound | Concentration (µg/mL) | % Inhibition (TNF-α) | Mechanism of Action |

|---|---|---|---|

| Compound A | 100 | 57 | Inhibition of 5-LOX |

| Compound B | 50 | >63 | Mast cell inhibition |

| Methyl Compound | 100 | TBD | TBD |

Anticancer Activity

Research indicates that thiophene-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro studies have demonstrated that certain thiophene derivatives have IC50 values comparable to established chemotherapeutics like Sorafenib against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The methyl derivative's activity suggests it could serve as a chemosensitizer in combination therapies .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl Compound | HepG2 | 66 ± 1.20 |

| Methyl Compound | MCF-7 | 50 ± 0.47 |

| Sorafenib | HepG2 | Reference |

| Sorafenib | MCF-7 | Reference |

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been explored with promising results against various pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to growth inhibition. The specific mechanisms are still under investigation but may involve interference with metabolic pathways unique to bacterial cells .

The biological activity of methyl 3-(N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate hydrochloride likely involves multiple mechanisms:

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways.

- Membrane Disruption : Affecting microbial cell integrity leading to cell death.

Case Studies

In a recent study, methyl derivatives were tested for their anti-inflammatory effects in an LPS-induced inflammation model using THP-1 monocytes. The results indicated a significant reduction in TNF-α and IL-8 expression, alongside inhibition of ERK and NF-ĸB activation pathways at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines for skin/eye irritants (Category 2A/2) and respiratory hazards. Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent HCl release . Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Q. How is the compound typically synthesized, and what intermediates are involved?

- Methodological Answer : The synthesis involves two key steps: (1) Formation of the piperazine-thiophene intermediate via nucleophilic acyl substitution (e.g., coupling thiophene-2-carbonyl chloride to piperazine in DCM/TEA) , and (2) Sulfamoylation of the thiophene-2-carboxylate core using sulfonyl chlorides. Intermediates include the free base of the piperazine-ethylsulfamoyl moiety, which is later protonated with HCl/MeOH to yield the hydrochloride salt .

Q. What analytical techniques confirm the compound’s structural identity and purity?

- Methodological Answer : Use tandem LC-HRMS for molecular weight confirmation (e.g., m/z 529.05 [M+H]+). Structural validation requires H/C NMR (e.g., thiophene protons at δ 7.2–7.8 ppm, piperazine CH at δ 2.5–3.5 ppm) . Purity ≥95% is verified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfamoylation step?

- Methodological Answer : Yield improvements (e.g., from 73% to >85%) require anhydrous conditions, slow addition of sulfonyl chloride at 0–5°C, and extended stirring (12–24 hrs). Monitor via TLC (silica, EtOAc/hexane 3:7; R ≈ 0.3). Post-reaction, extract with DCM, wash with NaHCO to remove unreacted chloride, and purify via flash chromatography .

Q. What strategies resolve contradictions in NMR data for regioisomeric impurities?

- Methodological Answer : Compare experimental H NMR shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*). For example, misassignment of piperazine N-ethyl vs. sulfonamide protons can be clarified via H-N HMBC, which correlates NH groups to adjacent carbons . Contaminants like unreacted thiophene precursors are identified via spiking experiments .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?

- Methodological Answer : Modify the (i) thiophene ring (e.g., 3-methyl substitution for steric effects) or (ii) piperazine moiety (e.g., 4-fluorophenylsulfonyl groups for enhanced lipophilicity). Synthesize analogs via parallel synthesis (e.g., 24-variant library) and screen for activity in cellular assays (e.g., IC in kinase inhibition) .

Q. What protocols assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC-MS every 24 hrs for 7 days. Hydrolysis of the methyl ester (t ~48 hrs) is a major degradation pathway; stabilize via lyophilization .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting bioassay results across cell lines?

- Methodological Answer : Normalize data to positive/negative controls (e.g., staurosporine for apoptosis assays). Use ANOVA with post-hoc Tukey tests to compare IC values. Contradictions may arise from cell-specific metabolism (e.g., CYP3A4 expression in HepG2 vs. HEK293) . Validate via siRNA knockdown of suspected off-target pathways .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/Hill slope. For non-monotonic responses, use B-spline regression or Bayesian hierarchical models. Replicate experiments ≥3 times (n=6 per group) to ensure power >0.8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.